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Compound of Interest

Compound Name: 1-(4-Bromothiazol-2-YL)ethanone

Cat. No.: B109149 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
1-(4-Bromothiazol-2-yl)ethanone, also known as 2-acetyl-4-bromothiazole, is a heterocyclic

ketone of interest in medicinal chemistry and drug development. Its thiazole core is a prevalent

scaffold in a variety of biologically active compounds. This technical guide provides a

comprehensive overview of the known and predicted physicochemical properties of 1-(4-
Bromothiazol-2-yl)ethanone. It includes a compilation of its chemical identifiers and predicted

properties, a plausible experimental protocol for its synthesis via the Hantzsch thiazole

synthesis, and a discussion of expected spectroscopic characteristics. Due to the limited

availability of direct experimental data, this guide incorporates information from structurally

related compounds to provide a robust profile for research and development purposes.

Core Physicochemical Properties
The fundamental physicochemical properties of 1-(4-Bromothiazol-2-yl)ethanone are crucial

for its handling, formulation, and interpretation in experimental settings. While experimental

data is limited, the following tables summarize key identifiers and predicted properties.

Table 1: Chemical Identifiers and Basic Properties
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Property Value Source

IUPAC Name
1-(4-bromo-1,3-thiazol-2-

yl)ethan-1-one
N/A

Synonyms 2-acetyl-4-bromothiazole [1]

CAS Number 208264-53-3 [1]

Molecular Formula C₅H₄BrNOS [1]

Molecular Weight 206.06 g/mol [1]

Physical Form Solid or liquid [2]

Storage Conditions

Sealed in dry, Room

Temperature or Inert

atmosphere, 2-8°C

[1][2]

Table 2: Predicted Physicochemical Properties

Property Predicted Value Notes

Boiling Point 406.1 ± 51.0 °C

Predicted for the structurally

similar 1-[2-(3-Bromo-phenyl)-

thiazol-4-yl]-ethanone.[3]

pKa -0.39 ± 0.10

Predicted for the structurally

similar 1-[2-(3-Bromo-phenyl)-

thiazol-4-yl]-ethanone.[3]

Density 1.524 ± 0.06 g/cm³

Predicted for the structurally

similar 1-[2-(3-Bromo-phenyl)-

thiazol-4-yl]-ethanone.[3]

Synthesis and Characterization
Proposed Synthesis: Hantzsch Thiazole Synthesis
A plausible and widely used method for the synthesis of the thiazole ring is the Hantzsch

thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[2][4]
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[5] For the synthesis of 1-(4-Bromothiazol-2-yl)ethanone, a variation of this reaction would be

employed, likely starting from a precursor that can be brominated. A potential synthetic route is

outlined below.

Experimental Workflow for Synthesis

Start: Thioacetamide & 3-Bromo-2-oxopropanal

Hantzsch Thiazole Synthesis
(Condensation)

1-(Thiazol-2-yl)ethanone

Bromination
(e.g., with NBS in Acetonitrile)

1-(4-Bromothiazol-2-yl)ethanone

Purification
(e.g., Column Chromatography)

Characterization
(NMR, IR, MS)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 1-(4-Bromothiazol-2-yl)ethanone.
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Detailed Protocol:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve thioacetamide (1.0 equivalent) in a suitable solvent such as ethanol.

Addition of α-haloketone: To the stirred solution, add 3-bromo-2-oxopropanal (1.0 equivalent)

dropwise at room temperature.

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction

progress by thin-layer chromatography (TLC).

Formation of Intermediate: Upon completion, cool the reaction mixture to room temperature.

The intermediate, 1-(thiazol-2-yl)ethanone, can be isolated by removing the solvent under

reduced pressure.

Bromination: Dissolve the crude 1-(thiazol-2-yl)ethanone in a suitable solvent like acetonitrile

or acetic acid. Add N-bromosuccinimide (NBS) (1.0 equivalent) portion-wise.

Reaction Monitoring: Stir the reaction at room temperature and monitor for the

disappearance of the starting material by TLC.

Work-up: Once the reaction is complete, pour the mixture into water and extract with an

organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium

bicarbonate solution and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product, 1-(4-Bromothiazol-2-yl)ethanone, can be

purified by column chromatography on silica gel.

Spectroscopic Characterization
The structural confirmation of 1-(4-Bromothiazol-2-yl)ethanone would rely on a combination

of spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two singlets. One singlet,

corresponding to the methyl protons of the acetyl group, would likely appear in the range of δ
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2.5-2.8 ppm. The other singlet, corresponding to the proton at the 5-position of the thiazole

ring (H-5), is expected to be further downfield, likely in the aromatic region around δ 7.5-8.0

ppm.

¹³C NMR: The carbon NMR spectrum should display five distinct signals. The methyl carbon

of the acetyl group is expected in the range of δ 25-30 ppm. The carbonyl carbon (C=O) will

be significantly downfield, typically between δ 190-200 ppm. The carbons of the thiazole ring

are expected in the aromatic region (δ 110-160 ppm), with the carbon bearing the bromine

atom (C-4) and the carbon attached to the acetyl group (C-2) being the most deshielded.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands. A strong, sharp peak

corresponding to the carbonyl (C=O) stretch of the ketone is expected around 1680-1700 cm⁻¹.

Vibrations associated with the C=N and C=C bonds of the thiazole ring should appear in the

1400-1600 cm⁻¹ region. C-H stretching of the methyl group will be observed around 2900-3000

cm⁻¹. The C-Br stretch typically appears in the lower frequency region of the spectrum.

2.2.3. Mass Spectrometry (MS)

The mass spectrum, likely obtained via electron ionization (EI), should show a molecular ion

peak (M⁺) corresponding to the molecular weight of the compound (206.06 g/mol ). Due to the

presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed,

with two peaks of nearly equal intensity at m/z 206 and 208, corresponding to the ⁷⁹Br and ⁸¹Br

isotopes. Common fragmentation pathways for ketones involve the cleavage of the C-C bond

adjacent to the carbonyl group.[6] A prominent fragment would be the acylium ion [CH₃CO]⁺ at

m/z 43. Another significant fragmentation would be the loss of the acetyl group, leading to a

bromothiazolyl cation.

Reactivity and Potential Applications
The chemical reactivity of 1-(4-Bromothiazol-2-yl)ethanone is dictated by the electrophilic

nature of the carbonyl carbon and the presence of the bromine atom on the thiazole ring, which

can participate in various cross-coupling reactions. The thiazole ring itself is a key

pharmacophore.

Logical Flow of Potential Applications
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Caption: Potential applications derived from the reactivity of 1-(4-Bromothiazol-2-yl)ethanone.

Thiazole derivatives are known to exhibit a wide range of biological activities, including

antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9] While no specific biological

data for 1-(4-Bromothiazol-2-yl)ethanone has been reported, its structure suggests it could

serve as a valuable intermediate for the synthesis of novel therapeutic agents. The ketone

functionality allows for the formation of Schiff bases and other derivatives, while the bromo

group provides a handle for introducing further molecular diversity through cross-coupling

reactions.

Conclusion
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1-(4-Bromothiazol-2-yl)ethanone is a valuable building block for chemical synthesis and drug

discovery. This guide has consolidated the available information on its physicochemical

properties, proposed a viable synthetic route, and outlined its expected spectroscopic features.

The lack of extensive experimental data highlights an opportunity for further research to fully

characterize this compound and explore its potential in various scientific applications. The

provided information serves as a foundational resource for researchers working with this and

related thiazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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